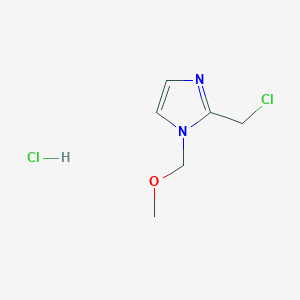

tert-Butyl 2,2-dimethylcyclopropylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Application : It enhances the crystallization process during PP production, leading to improved mechanical properties, transparency, and heat resistance in the final material .

- Application : It scavenges superoxide radicals (O2−) and 2,2-diphenyl-1-picrylhydrazyl radicals (DPPH·), making it valuable in preventing oxidation processes .

- Application : It participates in the synthesis of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, and more .

- Application : It is commonly used to protect carboxylic acids in amino acid derivatives during peptide synthesis .

- Application : Researchers investigate the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties of derivatives containing the piperazine moiety .

Nucleator in Polypropylene (PP) Synthesis

Antioxidant and Radical Scavenger

Building Block for Organic Synthesis

Protecting Group in Peptide Chemistry

Biological Activity Exploration

Drug Discovery and Modification

Mecanismo De Acción

Target of Action

Tert-Butyl 2,2-dimethylcyclopropylcarbamate, also known as a carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group, which plays a crucial role in various biochemical reactions.

Mode of Action

The compound acts by forming a carbamate with the amine group, thereby protecting it from unwanted reactions during synthesis . This protection is achieved through the formation of a stable carbamate ester, which can be removed under relatively mild conditions .

Biochemical Pathways

The use of this compound affects the biochemical pathways involving amines. By protecting the amine group, it allows for selective reactions to occur at other functional groups present in the molecule . This is particularly useful in peptide synthesis, where selective reactions are required to form the peptide bond .

Pharmacokinetics

It’s known that tert-butyl groups are resistant to oxidation, suggesting that this compound may have a relatively long half-life

Result of Action

The result of the action of Tert-Butyl 2,2-dimethylcyclopropylcarbamate is the protection of the amine group, allowing for selective reactions to occur at other functional groups. This enables the synthesis of complex molecules, such as peptides, without unwanted side reactions .

Action Environment

The action of Tert-Butyl 2,2-dimethylcyclopropylcarbamate is influenced by the reaction conditions. For instance, the removal of the protecting group can be achieved with strong acid or heat . Therefore, the efficacy and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species.

Propiedades

IUPAC Name |

tert-butyl N-(2,2-dimethylcyclopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)11-7-6-10(7,4)5/h7H,6H2,1-5H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWGTWHNXIPOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2,2-dimethylcyclopropylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)

![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)

![tert-butyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2987457.png)

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)

![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)